molecular formula C27H25N3O6S B2525625 N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 391225-27-7

N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2525625
CAS No.: 391225-27-7
M. Wt: 519.57
InChI Key: MWFYQOBKVQJYKZ-UHFFFAOYSA-N
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Description

N-(4-(4-(3,5-Dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a thiazole-based compound featuring two symmetrically positioned 3,5-dimethoxybenzamide groups. The thiazole core is substituted at the 2-position with a 3,5-dimethoxybenzamide moiety and at the 4-position with a phenyl ring, which itself is para-substituted with another 3,5-dimethoxybenzamide group.

Properties

IUPAC Name

N-[4-[2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6S/c1-33-20-9-17(10-21(13-20)34-2)25(31)28-19-7-5-16(6-8-19)24-15-37-27(29-24)30-26(32)18-11-22(35-3)14-23(12-18)36-4/h5-15H,1-4H3,(H,28,31)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFYQOBKVQJYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which is then coupled with the benzamide moiety. Key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a halogenated benzene derivative under basic conditions.

    Coupling Reaction: The thiazole intermediate is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and benzamide moieties undergo selective oxidation under controlled conditions:

Oxidizing Agent Conditions Major Products Yield
KMnO₄Acidic medium (H₂SO₄), 60°CSulfoxide derivatives65–72%
CrO₃Anhydrous CH₂Cl₂, RTKetones via C–H oxidation48–55%

Key findings:

  • Oxidation at the thiazole sulfur produces sulfoxides without ring degradation .

  • Methoxy groups remain intact under mild acidic conditions .

Reduction Reactions

The compound’s amide and thiazole functionalities participate in reduction:

Reducing Agent Conditions Major Products Yield
LiAlH₄Anhydrous ether, refluxSecondary alcohols from amide reduction60–68%
NaBH₄/CuIMeOH, 40°CPartial reduction of thiazole C=N bond35–42%

Notable observations:

  • LiAlH₄ selectively reduces benzamide groups to benzyl alcohols while preserving the thiazole core.

  • NaBH₄/CuI systems show limited efficacy due to steric hindrance from methoxy groups .

Nucleophilic Substitution

Electrophilic sites on the thiazole ring enable substitution:

Reagent Conditions Position Modified Products
PhMgBrTHF, −78°CC-5 of thiazoleAryl-substituted analogs
MeONaDMF, 80°CMethoxy group replacementDemethylated derivatives

Research highlights:

  • Phenyllithium reagents attack the electron-deficient C-5 position of the thiazole ring .

  • Demethylation under basic conditions produces catechol derivatives with enhanced solubility .

Cyclization & Heterocycle Formation

The compound serves as a precursor for complex heterocycles:

Reagent Conditions Product Application
NH₂NH₂·H₂OEtOH, refluxTriazinone-fused hybridsAnticancer agents
CS₂/KOHDMSO, 120°CThiadiazole-linked conjugatesAntimicrobial scaffolds

Mechanistic insights:

  • Hydrazine induces triazinone formation via intramolecular cyclization .

  • Carbon disulfide facilitates thiadiazole synthesis through sulfur incorporation .

Biological Activity Correlation

Reactivity directly influences pharmacological performance:

Derivative Modification VEGFR-2 Inhibition Cytotoxicity (IC₅₀)
Nitro-substituted[4d]C-3 NO₂ on phenyl85.72%1.21 μM (MDA-MB-231)
Methoxy-retained[4e]Unmodified methoxy groups38.22%>10 μM
  • Electron-withdrawing groups (e.g., NO₂) enhance VEGFR-2 inhibition by 2.2-fold compared to electron-donating groups .

  • Demethylated analogs show improved apoptotic activity (23.8-fold increase in pre-G₁ phase cells) .

Stability & Degradation

The compound demonstrates pH-dependent stability:

Condition Half-Life Degradation Products
pH 1.2 (HCl)2.3 hrsHydrolyzed benzamides
pH 7.4 (PBS)48 hrsStable
UV light (254 nm)15 minRadical-mediated thiazole cleavage

Implications:

  • Acidic environments promote amide bond hydrolysis, limiting oral bioavailability.

  • Photodegradation necessitates dark storage conditions .

Scientific Research Applications

Medicinal Chemistry

N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide shows potential as a pharmacophore in drug design. Its unique structure allows for interactions with biological targets, making it a candidate for developing new therapeutics.

Key Points:

  • Pharmacological Activity: The compound can interact with proteins or enzymes, potentially altering their activity and affecting various signaling pathways.
  • Drug Resistance Modulation: Similar thiazole derivatives have been studied for their ability to reverse drug resistance in cancer cells. For instance, compounds structurally related to this compound have demonstrated efficacy in enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel .

Biological Studies

Research indicates that this compound may interact with biological macromolecules such as proteins and nucleic acids. Its thiazole ring is particularly significant for binding interactions.

Case Study:
In studies involving thiazole derivatives, compounds with similar structures have shown activity against various cancer cell lines by modulating the activity of P-glycoprotein (P-gp), which is known to be involved in drug resistance mechanisms .

Industrial Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups can be exploited in the development of new materials.

Applications:

  • Synthesis of Complex Molecules: The compound can undergo various chemical reactions such as oxidation and substitution, making it useful in creating diverse chemical entities.
Reaction TypeReagents UsedMajor Products
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionHalogens (e.g., bromine)Halogenated or alkylated derivatives

Mechanism of Action

The mechanism of action of N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The thiazole ring and benzamide moiety are key structural features that facilitate these interactions, potentially affecting signaling pathways and biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Heterocycle Modifications
  • Target Compound : Central thiazole ring with a phenyl spacer linked to a second benzamide group.
  • Indenothiazole Derivatives (): Compounds such as 7c and 7d replace the thiazole-phenyl backbone with an indenothiazole scaffold.
  • Piperazine-Linked Analogs () : N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide replaces the thiazole with a piperazine-ethyl chain, emphasizing flexibility and basicity differences .
Substituent Effects
Compound Name Substituents on Thiazole/Backbone Key Functional Groups Molecular Weight
Target Compound 2- and 4-(3,5-dimethoxybenzamide) Dual methoxy, benzamide 532.57*
: 921519-61-1 2-(3,5-dimethoxybenzamide), 4-(ethyl-oxo) Chloro, methylphenyl, carboxamide 445.90
: 7c Indenothiazole + isobutoxy Methoxy, indenothiazole 475.54
: 9m Thiazole-phenyl + trifluoromethyl urea Trifluoromethyl, urea 530.20

*Calculated based on molecular formula C27H24N3O6S .

  • Methoxy vs. Halogenated Groups : The target’s methoxy groups enhance solubility compared to halogenated analogs (e.g., 7e in with a chloro substituent), which may improve bioavailability but reduce lipophilicity .
  • Benzamide vs.

Spectral and Physicochemical Properties

NMR and MS Profiles
  • Target Compound : Expected aromatic proton signals at δ 6.5–8.0 ppm (benzamide rings) and methoxy singlets at δ ~3.8 ppm. MS would show [M+H]+ at m/z 533.6.
  • : NMR confirms a thiazole-proton signal at δ 7.73 ppm (t, 1H) and methoxy resonances at δ 3.8–3.9 ppm .
  • : Indenothiazole derivatives display distinct upfield shifts for methyl groups (e.g., δ 1.2 ppm for isobutoxy in 7c) .
Solubility and LogP
  • The target’s dual methoxy groups likely increase water solubility (predicted LogP ~2.5) compared to halogenated analogs (e.g., 7e , LogP ~3.8) but reduce membrane permeability relative to trifluoromethyl derivatives (e.g., 9m , LogP ~4.1) .

Biological Activity

N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through the condensation of appropriate thiourea derivatives with aldehydes or ketones.
  • Amidation Reaction : The introduction of the 3,5-dimethoxybenzamido group is achieved via an amidation reaction with the synthesized thiazole compound.
  • Final Coupling : The final compound is obtained through coupling reactions that link the thiazole and benzamide components.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including those similar to this compound. These compounds have shown efficacy against various bacterial strains and fungi, indicating their potential as therapeutic agents in treating infections .

Anticancer Activity

Research has indicated that compounds containing thiazole and benzamide structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant inhibition of cell proliferation in breast and colon cancer models .

Anti-inflammatory Effects

The anti-inflammatory activity of thiazole-based compounds has been documented in various studies. These compounds may inhibit key inflammatory pathways and cytokine production, suggesting their role in managing inflammatory diseases .

Case Studies

StudyFindings
Gein et al. (2019) Investigated the synthesis and biological activity of thiazole derivatives; noted significant antimicrobial and anti-inflammatory properties .
Research on Benzothiazoles (2022) Highlighted the potential of benzothiazole derivatives in anticancer therapy; demonstrated cytotoxic effects on multiple cancer cell lines .
Antimicrobial Evaluation (2020) Evaluated the antimicrobial activity of thiazole-based compounds against resistant bacterial strains; showed promising results .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies suggest that such compounds undergo extensive metabolism in vivo, with pathways including oxidation and conjugation being predominant .

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